
Benzofuran-6,7-diol
Descripción general
Descripción
Synthesis Analysis
Benzofuran-6,7-diol can be synthesized by various methods, including the oxidation of 2,3-dihydroxybenzofuran, the reduction of 2,3-dioxygenated benzofuran, and the alkylation of catechol with 2,3-epoxybenzofuran. The crude product can be purified by column chromatography on silica gel .Molecular Structure Analysis
This compound is a bicyclic aromatic compound that consists of a benzene ring fused to a furan ring. It has a wide range of biological and pharmacological applications .Chemical Reactions Analysis
This compound can be analyzed using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and electrospray ionization mass spectrometry (ESI-MS). A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis
This compound is a yellowish-white crystalline solid that is insoluble in water but soluble in ethanol, chloroform, and acetone. It has a melting point of 222-224 °C and a boiling point of 450-460 °C.Aplicaciones Científicas De Investigación
Antimicrobial Agents
Benzofuran derivatives have shown promise as antimicrobial agents. Their unique structure, found widely in natural and synthetic compounds, makes them suitable for the development of new drugs to treat microbial diseases. The structural features of benzofuran contribute significantly to their biological activities, positioning them as a key structure in drug discovery for antimicrobial candidates (Hiremathad et al., 2015).
Anticancer and Anti-inflammatory Properties
Benzofuran compounds exhibit a broad range of biological activities, including unique anticancer and anti-inflammatory properties. These compounds are integral in pharmaceuticals, agriculture, and polymers. Benzofuran's anticancer and anti-inflammatory properties are due to its presence in numerous bioactive natural and synthetic compounds (Dawood, 2019).
Natural Product Synthesis
The synthesis of benzofuran derivatives from natural products is an area of growing interest. These compounds have shown strong biological activities like anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The recent discovery of macrocyclic benzofuran compounds with anti-hepatitis C virus activity indicates their potential as effective therapeutic drugs (Miao et al., 2019).
Liquid Crystal Applications
Benzofuran derivatives have been used in the synthesis of novel liquid crystal compounds. The introduction of benzofuran into liquid crystals has been found to promote the formation of the nematic phase and increase the birefringence of these compounds, indicating potential applications in high birefringence liquid crystals (Wan et al., 2020).
Synthesis of Multifunctional Compounds
Benzofuran-4(5H)-ones, derived from benzofuran, have been synthesized for potential multifunctional applications. These compounds show promise in various fields due to their diverse biological and chemical properties (Ma et al., 2014).
Antibacterial Drug Development
Benzofuran-based compounds serve as a promising lead scaffold in developing new drugs to combat microbial infections. Certain benzofuran derivatives have exhibited activity against drug-resistant pathogens and could be used as effective antibacterial agents (Nazirkar et al., 2019).
Mecanismo De Acción
Benzofuran-6,7-diol exhibits various biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Safety and Hazards
Benzofuran-6,7-diol is flammable and suspected of causing cancer . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .
Future Directions
- Development of new synthetic routes for this compound that are more efficient and environmentally friendly.
- Investigation of the compound’s potential applications in materials science and nanotechnology.
- Study of the compound’s pharmacokinetics and pharmacodynamics to determine its suitability as a drug.
Propiedades
IUPAC Name |
1-benzofuran-6,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZOZLVMNCFAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628131 | |
| Record name | 1-Benzofuran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89939-91-3 | |
| Record name | 1-Benzofuran-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



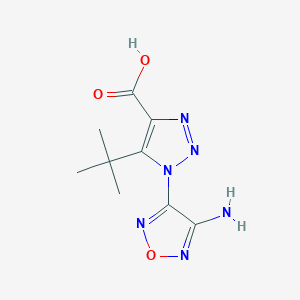
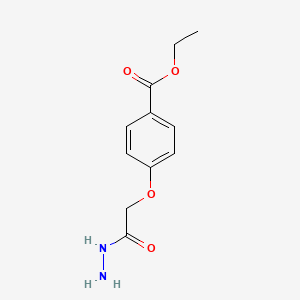

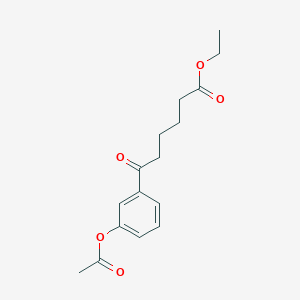
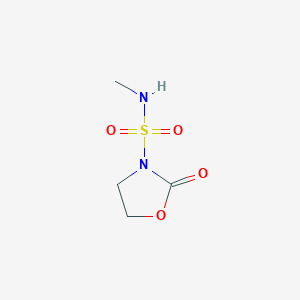



![4-[4-(Propan-2-YL)phenyl]piperidine](/img/structure/B3165418.png)

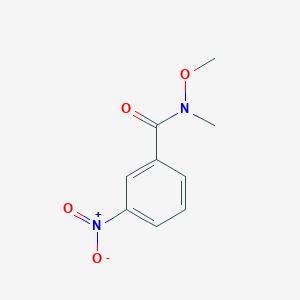

![[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-yl)thio]acetic acid](/img/structure/B3165448.png)
![{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B3165456.png)